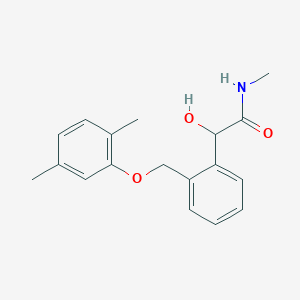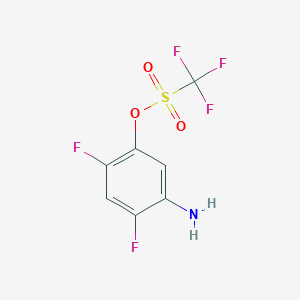
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is a versatile fluorinated compound with the molecular formula C7H4F5NO3S and a molecular weight of 277.17 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group is highly electron-withdrawing, which can influence the reactivity of the compound and its interactions with other molecules . The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2,4-difluorophenol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
2,4-Difluoroaniline: Similar structure but without the trifluoromethanesulfonate group, leading to distinct chemical properties.
5-Amino-2,4-difluorobenzenesulfonamide: Contains a sulfonamide group instead of trifluoromethanesulfonate, affecting its reactivity and use.
Uniqueness
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of both the amino and trifluoromethanesulfonate groups, which confer a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a valuable compound for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H4F5NO3S |
|---|---|
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
(5-amino-2,4-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H4F5NO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H,13H2 |
Clave InChI |
BTKQDVSQEVMUAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



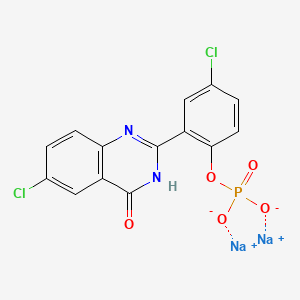
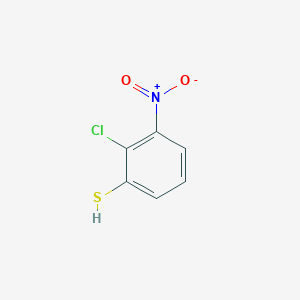

![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)

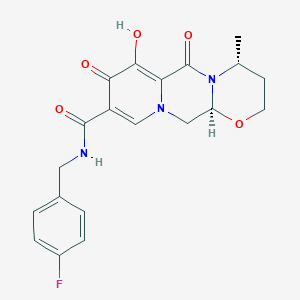

![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


